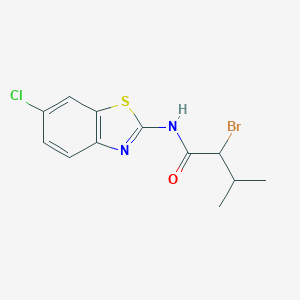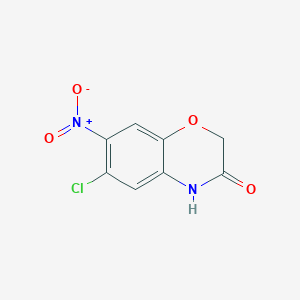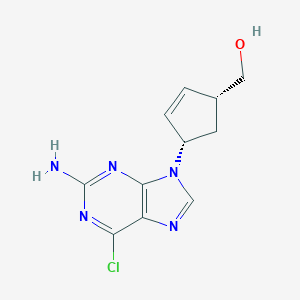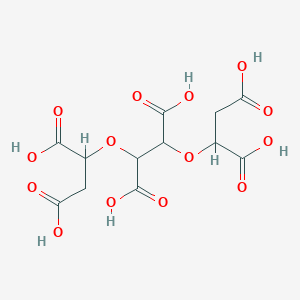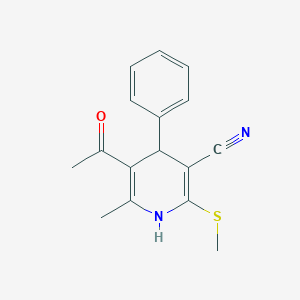![molecular formula C11H16N2 B039965 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine CAS No. 111609-54-2](/img/structure/B39965.png)
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is a heterocyclic compound that has gained attention in the scientific community for its potential use in the pharmaceutical industry. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In
作用機序
The mechanism of action of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. These biochemical and physiological effects suggest that this compound could have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine in lab experiments is its high purity and yield. The synthesis method has been optimized for efficiency and reliability, making it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it interacts with cells and to optimize its potential therapeutic applications.
将来の方向性
There are several future directions for research on 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine. One direction is to further investigate its mechanism of action and how it interacts with cells. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on optimizing the synthesis method for increased yield and purity. Overall, this compound shows promising potential for drug development and warrants further investigation.
合成法
The synthesis of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine involves the reaction of 1,2-diaminocyclohexane with 2-acetyl-1-methylpyrrole in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.
科学的研究の応用
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine has been studied for its potential use in the pharmaceutical industry. It has been found to have antitumor, antiviral, and antibacterial properties. Studies have shown that it can inhibit the growth of cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. These findings suggest that this compound could be a promising candidate for drug development.
特性
CAS番号 |
111609-54-2 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-4-10-11-6-5-9(2)13(11)8-7-12-10/h5-6H,3-4,7-8H2,1-2H3 |
InChIキー |
FKCPJTYQTBMDOM-UHFFFAOYSA-N |
SMILES |
CCCC1=NCCN2C1=CC=C2C |
正規SMILES |
CCCC1=NCCN2C1=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



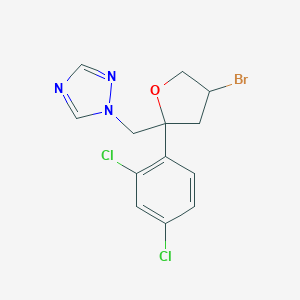



![N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B39894.png)

